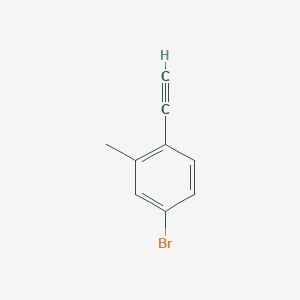

4-Bromo-1-ethynyl-2-methylbenzene

Description

Properties

IUPAC Name |

4-bromo-1-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKVJHHRTZBACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation and Derivatization of 4 Bromo 1 Ethynyl 2 Methylbenzene

Direct Synthesis of 4-Bromo-1-ethynyl-2-methylbenzene

The direct synthesis of this compound is primarily achieved through cross-coupling reactions, where a precisely chosen halogenated toluene (B28343) derivative is reacted with an acetylene (B1199291) source. The success of these syntheses hinges on the strategic selection of precursors and the method of ethynyl (B1212043) group introduction.

Strategies from Halogenated Precursors

The synthesis of the target molecule often commences with a dihalogenated toluene precursor. A common and effective strategy involves using a precursor with two different halogen atoms, such as 4-bromo-1-iodo-2-methylbenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective reaction. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. wikipedia.org This reactivity difference enables the selective substitution of the iodine atom with an ethynyl group while leaving the bromine atom intact. wikipedia.orglibretexts.org

Alternatively, starting from a precursor like 1,4-dibromo-2-methylbenzene is possible, though it presents a greater challenge in achieving mono-alkynylation selectively. Careful control of reaction conditions, such as catalyst loading and reaction time, is necessary to minimize the formation of the di-alkynylated byproduct.

Approaches Utilizing Ethynyl Group Introduction

The introduction of the terminal ethynyl group is most commonly accomplished via the Sonogashira cross-coupling reaction. wikipedia.org A widely used method involves the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). libretexts.orggelest.com The silyl (B83357) group serves as a protecting group for the terminal alkyne's acidic proton, preventing side reactions and allowing for easier handling. gelest.com

The general synthetic sequence is a two-step process:

Sonogashira Coupling: The halogenated precursor (e.g., 4-bromo-1-iodo-2-methylbenzene) is coupled with trimethylsilylacetylene using a palladium catalyst and a copper(I) cocatalyst in the presence of a base. wikipedia.orggelest.com

Deprotection: The resulting silylated alkyne is then treated with a mild base, such as sodium hydroxide (B78521) or potassium carbonate, or a fluoride (B91410) source to remove the trimethylsilyl (B98337) group, yielding the terminal alkyne, this compound. gelest.com

This approach provides a reliable route to the desired product with good yields. gelest.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions at the bromine-substituted position. The Sonogashira coupling is a prominent example of such transformations.

Sonogashira Coupling of this compound

The Sonogashira reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide functionality of this compound with a terminal alkyne. wikipedia.org This reaction is exceptionally useful for constructing more complex internal alkynes and conjugated systems. wikipedia.org The general reaction involves a palladium catalyst, often with a copper(I) co-catalyst, and a base, typically an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The efficiency of the Sonogashira coupling of aryl bromides is highly dependent on the catalytic system. While aryl iodides are more reactive, the use of aryl bromides is common and requires careful selection of catalysts and ligands to achieve high yields. ucsb.edu

Catalytic Systems:

Palladium Catalyst: Zerovalent palladium complexes are the active catalysts. wikipedia.org These can be generated in situ from palladium(II) precursors like PdCl₂(PPh₃)₂, Pd(OAc)₂, or [PdCl₂(CH₃CN)₂]. ucsb.eduresearchgate.netacs.org

Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is traditionally used as a co-catalyst to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed under milder conditions. libretexts.org

Copper-Free Systems: Concerns about the environmental impact of copper and the formation of undesired alkyne homocoupling (Glaser coupling) products have led to the development of copper-free Sonogashira protocols. libretexts.orgucsb.eduacs.org These systems often require more specialized ligands and may need more forcing conditions. ucsb.edu

Ligand Design: The choice of ligand for the palladium catalyst is critical, especially for less reactive or sterically hindered aryl bromides like this compound, which has a methyl group ortho to the reaction site. nih.gov

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands are highly effective. They promote the rate-limiting oxidative addition step and stabilize the catalytically active Pd(0) species. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), XPhos, and sXPhos. researchgate.netacs.orgnih.gov A systematic study showed that for sterically demanding aryl bromides, ligands like t-BuPCy₂ (dicyclohexyl(tert-butyl)phosphine) can be highly effective. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines, offering strong σ-donation and good thermal stability. organic-chemistry.org

Other Ligands: Hydrazone ligands have been shown to be effective in promoting Sonogashira couplings of aryl bromides at low palladium loadings, offering an air-stable alternative to phosphine-based systems. organic-chemistry.org

Table 1: Overview of Catalytic Systems for Sonogashira Coupling of Aryl Bromides

| Catalyst Component | Examples | Function | Citations |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, [PdCl₂(CH₃CN)₂] | Precursor to the active Pd(0) catalyst | organic-chemistry.org, researchgate.net, acs.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Forms copper acetylide, enables milder conditions | organic-chemistry.org, wikipedia.org, libretexts.org |

| Ligand | P(t-Bu)₃, XPhos, sXPhos, t-BuPCy₂, Hydrazones | Stabilizes Pd(0), facilitates oxidative addition | organic-chemistry.org, researchgate.net, acs.org, nih.gov |

| Base | Triethylamine (B128534) (Et₃N), K₃PO₄, Cs₂CO₃ | Neutralizes HX byproduct, deprotonates alkyne | organic-chemistry.org, wikipedia.org, ucsb.edu |

| Solvent | DMF, DMSO, Toluene, Amines (e.g., Et₃N) | Solubilizes reactants and catalysts | organic-chemistry.org, researchgate.net, wikipedia.org |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired coupled product while minimizing side reactions.

Temperature: Elevated temperatures are often required for aryl bromides. For instance, reactions run in DMF or DMSO are often heated to 100-125 °C. researchgate.netorganic-chemistry.org One study noted a significant drop in conversion when the temperature was lowered from 100 °C to 50 °C or 25 °C. researchgate.net However, highly active catalyst systems can enable reactions at room temperature. ucsb.edu

Solvent: The choice of solvent can influence reaction rates and yields. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective polar aprotic solvents for these couplings. researchgate.netorganic-chemistry.org In some modern protocols, water has been used as the reaction medium, often with the aid of surfactants to create micelles that act as nanoreactors, promoting green chemistry principles. ucsb.edu

Base: An appropriate base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne in the copper-catalyzed cycle. wikipedia.org Common bases include amines like triethylamine and inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). ucsb.eduresearchgate.netorganic-chemistry.org

Catalyst Loading: While higher catalyst loadings can improve reaction rates, minimizing the amount of palladium is desirable for cost and sustainability. Research has focused on developing highly active catalysts that perform well at low loadings (e.g., <1 mol%). organic-chemistry.org

Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and the degradation of the catalyst, Sonogashira reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon). organic-chemistry.orgucsb.edu

Table 2: Reported Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Rationale / Notes | Citations |

|---|---|---|---|

| Temperature | 100-125 °C | Aryl bromides are less reactive than iodides and often require heat. | organic-chemistry.org, researchgate.net |

| Room Temperature | Possible with highly active catalysts or in aqueous micellar systems. | ucsb.edu | |

| Solvent | DMF, DMSO | High-boiling polar aprotic solvents are effective. | organic-chemistry.org, researchgate.net |

| Water | Green chemistry approach using surfactant-based micellar catalysis. | ucsb.edu | |

| Base | K₃PO₄ | Found to be optimal in a hydrazone-ligated, amine-free system. | organic-chemistry.org |

| Cs₂CO₃ | Effective base for copper-free couplings in water. | ucsb.edu | |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative side reactions and catalyst degradation. | ucsb.edu, organic-chemistry.org |

Suzuki-Miyaura Coupling Involving this compound Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgnih.govyonedalabs.com It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. libretexts.orgyonedalabs.com In the context of this compound, the bromine atom serves as the electrophilic partner for coupling with various organoboron reagents.

Boronic Acid/Ester Derivatization and Transmetalation Mechanisms

The first step in a Suzuki-Miyaura coupling is the oxidative addition of the aryl halide (in this case, the bromo-substituted benzene (B151609) ring) to a palladium(0) complex. libretexts.org This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. libretexts.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org

Two primary pathways have been proposed for the transmetalation step:

The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. researchgate.netacs.org

The Oxo-Palladium Pathway: Here, the base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid. researchgate.netacs.org

Recent studies suggest that for many Suzuki-Miyaura reactions conducted in the presence of water and a weak base, the reaction of an arylpalladium hydroxo complex with the boronic acid is the predominant pathway for transmetalation. acs.org

Boronic esters, such as pinacol (B44631) esters, are often used as alternatives to boronic acids due to their increased stability. ed.ac.uknih.gov While they can undergo direct transmetalation, they may also hydrolyze to the corresponding boronic acid under the reaction conditions. ed.ac.uknih.gov The use of diethanolamine (B148213) (DABO) complexes of boronic acids offers another stable and easy-to-handle alternative for Suzuki-Miyaura couplings. nih.gov

For the coupling of alkynes, alkynylboronic esters can be generated in situ from terminal alkynes, n-butyllithium, and a borate (B1201080) ester like triisopropylborate. organic-chemistry.orgresearchgate.net This approach avoids the isolation of the often-sensitive alkynylboronic esters and allows for their direct use in the coupling reaction. organic-chemistry.org

Catalytic Systems, Base Selection, and Solvent Effects

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.

Catalytic Systems: Palladium catalysts are the most common choice, often used with phosphine ligands. libretexts.org Electron-rich and bulky phosphine ligands generally enhance the catalyst's activity and stability. libretexts.org Palladacycles and N-heterocyclic carbene (NHC) complexes are also effective catalysts. libretexts.orgorganic-chemistry.org For challenging substrates like aryl chlorides, highly active catalyst systems have been developed. organic-chemistry.orgnih.gov

Base Selection: A base is essential for the reaction to proceed. yonedalabs.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and organic bases like triethylamine. yonedalabs.comresearchgate.netresearchgate.net The choice of base can significantly impact the reaction rate and yield, and its role is often intertwined with the solvent and the specific transmetalation pathway. researchgate.netresearchgate.net

Solvent Effects: A wide range of organic solvents can be used, including ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF). yonedalabs.combeilstein-journals.org Often, a small amount of water is added as a co-solvent, which can facilitate the reaction. yonedalabs.comresearchgate.netbeilstein-journals.org The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. researchgate.netbeilstein-journals.org Studies have shown that mixed solvent systems, such as methanol/water, can be highly effective. researchgate.net

| Solvent | Yield of Biphenyl (%) | Reference |

|---|---|---|

| Dioxane | 0 | researchgate.net |

| Anhydrous Methanol | 78.9 | researchgate.net |

| Anhydrous Ethanol | 73.4 | researchgate.net |

| Methanol:Water (3:2) | 96.3 | researchgate.net |

Stereocontrol and Stereochemical Retention in Coupling Reactions

In Suzuki-Miyaura couplings involving chiral or stereodefined substrates, maintaining the stereochemical integrity of the product is crucial. Generally, the oxidative addition of an alkenyl halide to the palladium(0) catalyst proceeds with retention of the double bond's configuration. libretexts.org The subsequent transmetalation and reductive elimination steps also typically occur with retention of stereochemistry. libretexts.org

However, the choice of ligand on the palladium catalyst can significantly influence the stereochemical outcome. researchgate.netbeilstein-journals.orgnih.gov In some cases, depending on the ligand, either retention or inversion of the double bond configuration can be achieved. beilstein-journals.orgnih.gov For instance, using Pd(PPh₃)₄ as a catalyst often leads to retention of configuration, while catalysts with bidentate phosphine ligands like dppf can lead to isomerization. beilstein-journals.orgnih.gov

Heck Reactions with this compound

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgmdpi.com For this compound, the bromine atom would be the reactive site for coupling with an olefinic partner.

Regioselectivity and Olefinic Coupling Partners

A key aspect of the Heck reaction is regioselectivity, which refers to the position on the alkene where the aryl group adds. libretexts.orgntu.edu.sg For many alkenes, the aryl group preferentially adds to the less substituted carbon of the double bond, primarily due to steric factors. mdpi.comlibretexts.org However, the regioselectivity can be influenced by several factors, including the electronic properties of the alkene, the presence of chelating groups, and the specific catalytic pathway. ntu.edu.sg

A variety of olefinic coupling partners can be used in the Heck reaction. wikipedia.org Electron-withdrawing groups on the alkene, such as in acrylates, generally favor the reaction. wikipedia.org While mono- and disubstituted alkenes are common substrates in intermolecular Heck reactions, tri- and tetrasubstituted alkenes can participate in intramolecular versions of the reaction. libretexts.org

| Olefin Type | Typical Regioselectivity | Reference |

|---|---|---|

| Acrylates | Terminal arylation | wikipedia.orgntu.edu.sg |

| Styrenes | Can yield both linear and branched products depending on conditions | chemrxiv.org |

| Aliphatic Alkenes | Often requires specific catalysts for high regioselectivity | chemrxiv.org |

| Vinyl Ethers | Can be controlled to yield either branched or linear products | chemrxiv.org |

Palladium Catalysts and Reaction Environment Parameters

The Sonogashira cross-coupling reaction is a fundamental method for forming C(sp²)–C(sp) bonds, directly applicable to the synthesis and derivatization of compounds like this compound. wikipedia.orglibretexts.org The success of this reaction is highly dependent on the selection of the palladium catalyst and the optimization of the reaction environment.

Typically, the reaction requires a palladium(0) source, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, or used directly as a complex such as Pd(PPh₃)₄. libretexts.orgnih.gov While traditional Sonogashira couplings employ a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, numerous modern protocols have been developed to be copper-free. nih.govyoutube.comorganic-chemistry.org These copper-free methods are often preferred to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction. nih.gov

The choice of ligand for the palladium center is critical. Phosphine ligands, ranging from simple triphenylphosphine (B44618) (PPh₃) to more sterically demanding and electron-rich Buchwald-type ligands like X-Phos, are commonly employed to stabilize the palladium catalyst and modulate its reactivity. ucsb.eduresearchgate.net The environment of the reaction, including the base and solvent, plays a pivotal role. A variety of bases can be used, with amines such as triethylamine (NEt₃), diisopropylamine (B44863) (DIPA), and pyrrolidine, or inorganic bases like cesium carbonate (Cs₂CO₃) being common choices. wikipedia.orgucsb.edu The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species. youtube.com

Solvent selection can range from traditional organic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) to more sustainable media like water. wikipedia.orgucsb.edu Micellar catalysis, using surfactants in water, has enabled Sonogashira couplings of lipophilic substrates like aryl bromides at room temperature, representing a significant advancement in green chemistry. ucsb.edu The reactivity of the aryl halide is also a key parameter, with the general trend being I > Br > Cl. wikipedia.org For aryl bromides like this compound, heating may be required to achieve efficient coupling, although highly active catalyst systems can facilitate the reaction under milder conditions. wikipedia.orgresearchgate.net

Table 1: Selected Palladium Catalyst Systems and Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst/Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | CuI | NEt₃ | MeCN | 80 °C | hes-so.ch |

| PdCl₂(CH₃CN)₂ | X-Phos | None | Cs₂CO₃ | Water / PTS | Room Temp. | ucsb.edu |

| Pd(OAc)₂ | Dabco | CuI | Dabco | Air | Ambient | nih.gov |

| Pd(PPh₃)₄ | - | CuI | Amine | Various | Room Temp. - Reflux | libretexts.org |

Stille Coupling with Organostannane Derivatives of this compound

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane (organotin) compound with an organic halide or pseudohalide. numberanalytics.comwikipedia.org This reaction is noted for its tolerance of a wide variety of functional groups, making it highly valuable in complex molecule synthesis. uwindsor.cayoutube.com

Synthesis of Organotin Reagents and Their Reactivity

The key precursor for Stille coupling based on this compound would be its organostannane derivative. The synthesis of such reagents typically begins with the aryl bromide. A common method involves converting the aryl bromide into a more reactive organometallic intermediate, such as an organolithium or a Grignard reagent. youtube.com

For instance, this compound can be treated with a strong base like n-butyllithium or with magnesium metal to form the corresponding aryllithium or Grignard reagent. This highly nucleophilic species is then quenched with a trialkyltin halide, most commonly tributyltin chloride (Bu₃SnCl) or trimethyltin (B158744) chloride (Me₃SnCl), to yield the desired organostannane, (4-ethynyl-3-methylphenyl)tributylstannane. youtube.comnih.gov

Organotin reagents, particularly tetraorganostannanes, are generally stable compounds that can be purified by chromatography and are often tolerant of air and moisture, which is a significant advantage over other organometallic reagents. wikipedia.orglibretexts.org The reactivity of the organostannane in the Stille coupling is influenced by the groups attached to the tin atom. Typically, only one of the four organic groups on the tin is transferred. The transfer rate for different groups generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl. This predictable selectivity allows for the use of "non-transferable" alkyl groups, like butyl or methyl, to ensure the desired aryl group is coupled. wikipedia.org

Palladium Catalysis and Control of Transmetalation

The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org First, a Pd(0) catalyst oxidatively adds to the organic halide (R¹-X). The crucial and often rate-limiting step is transmetalation, where the organic group (R²) from the organostannane (R²-SnR₃) is transferred to the palladium center, displacing the halide (X). numberanalytics.comacs.org Finally, the two organic groups (R¹ and R²) are coupled in the reductive elimination step, which regenerates the Pd(0) catalyst. libretexts.org

Controlling the transmetalation step is key to an efficient Stille reaction. The mechanism of transmetalation can be complex and may proceed through either an open (associative) or a cyclic pathway. acs.orgnih.gov The choice of ligands on the palladium catalyst significantly impacts this step. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition but may slow down the transmetalation. acs.org

Additives can also play a critical role. The addition of lithium chloride (LiCl) can accelerate the reaction in some cases by forming more reactive palladium intermediates, although it can also be inhibitory depending on the specific substrates and ligands by competing for coordination sites on the palladium. acs.org Copper(I) salts, particularly copper(I) iodide (CuI), have been shown to have a synergistic effect, promoting the coupling, possibly by facilitating the transmetalation step through an intermediate copper acetylide or by acting as a scavenger for excess phosphine ligands. organic-chemistry.org

Intramolecular and Intermolecular Stille Coupling Applications

The organostannane derived from this compound is a versatile intermediate for both intermolecular and intramolecular Stille couplings.

Intermolecular Coupling: In intermolecular reactions, (4-ethynyl-3-methylphenyl)tributylstannane can be coupled with a wide range of organic electrophiles. These include aryl, heteroaryl, vinyl, and acyl halides or triflates. wikipedia.orglibretexts.org This allows for the synthesis of complex biaryl systems, conjugated enynes, and aryl ketones. For example, coupling with an iodo-substituted heterocycle like a purine (B94841) or pyrimidine (B1678525) would yield a complex molecule with potential applications in medicinal chemistry. wikipedia.orglibretexts.org Similarly, coupling with a vinyl bromide would introduce a styrenyl moiety.

Intramolecular Coupling: Intramolecular Stille coupling can be employed to construct new ring systems. If a suitable electrophilic group is present on a side chain attached to the organostannane, an intramolecular cyclization can occur. While the ethynyl group on the parent compound is not typically reactive as an electrophile in a Stille coupling, a molecule could be engineered for such a purpose. For instance, a derivative where the ethynyl hydrogen is replaced by a group containing a halide could potentially undergo an intramolecular coupling. More commonly, the arylstannane itself would be part of a larger molecule designed for cyclization. rsc.org These reactions are powerful tools for synthesizing polycyclic aromatic compounds and heterocycles.

Other Catalytic and Non-Catalytic Functionalization Reactions

Electrophilic and Nucleophilic Substitutions on the Aryl Moiety

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the three substituents.

-CH₃ (methyl): An activating, ortho, para-directing group. reddit.com

-Br (bromo): A deactivating, ortho, para-directing group. reddit.com

-C≡CH (ethynyl): A deactivating, meta-directing group.

The positions available for substitution are C3, C5, and C6. The directing effects are as follows:

The methyl group at C2 directs to C3 (ortho) and C5 (para).

The bromo group at C4 directs to C3 and C5 (ortho).

The ethynyl group at C1 directs to C3 and C5 (meta).

All three groups direct incoming electrophiles to positions 3 and 5. The methyl group is the strongest activating group (or least deactivating) and will therefore be the dominant directing influence. reddit.com Consequently, electrophilic attack is strongly favored at positions 3 and 5. For example, in a reaction like nitration (using HNO₃/H₂SO₄) or halogenation, the electrophile would be expected to substitute at the C3 and C5 positions, leading to a mixture of products. libretexts.orgyoutube.com Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C3 compared to C5.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on this compound is challenging under standard conditions. The SNAr mechanism (addition-elimination) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromide) to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.com The methyl group is electron-donating, and the ethynyl group is only weakly electron-withdrawing, so the ring is not sufficiently activated for this pathway.

An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This reaction requires extremely strong basic conditions, such as treatment with sodium amide (NaNH₂) in liquid ammonia. youtube.com If this reaction were to occur, the base would abstract a proton from one of the carbons adjacent to the bromine (C3 or C5). Elimination of the bromide would form a benzyne intermediate. The subsequent nucleophilic attack by the amide anion (NH₂⁻) on the benzyne could occur at either C4 or C5 (if proton abstraction was from C5) or at C3 or C4 (if proton abstraction was from C3), leading to a mixture of regioisomeric products. youtube.com

Transformations Involving the Ethynyl Functionality

The ethynyl group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions enable the construction of more complex molecular architectures by building upon the alkyne scaffold. Key transformations include palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and hydrosilylation, each providing a pathway to unique structural motifs.

The reactivity of the terminal alkyne is central to its utility in synthetic chemistry. The acidic nature of the terminal proton allows for the formation of metal acetylides, which are key intermediates in many coupling reactions. Furthermore, the carbon-carbon triple bond can readily participate in cycloaddition reactions and additions across the π-system.

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under relatively mild conditions and exhibits a broad substrate scope and functional group tolerance.

In the context of this compound, the ethynyl group can be coupled with a variety of aryl or vinyl halides to produce unsymmetrical diarylacetylenes or conjugated enynes, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products. While specific studies on this compound are limited, the general reactivity of terminal alkynes in Sonogashira couplings is well-established. The reaction of a terminal alkyne with an aryl bromide typically requires a palladium catalyst, a copper(I) salt, and a base in a suitable solvent.

Below is a representative table of Sonogashira coupling reactions with conditions that are commonly employed for substrates similar to this compound.

Table 1: Representative Sonogashira Coupling Reactions of Terminal Alkynes

| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | >95 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80 | 85-95 |

| 3 | 4-Iodoanisole | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 90 |

This table presents typical conditions and yields for Sonogashira coupling reactions of terminal alkynes with various aryl and vinyl halides and is intended to be illustrative of the potential transformations of this compound.

Cycloaddition Reactions

The ethynyl group of this compound can also participate in various cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form triazoles, often referred to as "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its reliability, mild reaction conditions, and tolerance to a wide range of functional groups.

The resulting triazole products have found extensive applications in medicinal chemistry, materials science, and bioconjugation. The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to proceed smoothly to afford the corresponding 1-(4-bromo-2-methylphenyl)-4-substituted-1H-1,2,3-triazole.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Entry | Azide | Copper Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl azide | CuSO₄·5H₂O / Sodium ascorbate (B8700270) | t-BuOH/H₂O | RT | >95 |

| 2 | Phenyl azide | CuI | THF | RT | 90-98 |

| 3 | 1-Azido-4-nitrobenzene | [Cu(PPh₃)₃Br] | Toluene | 60 | 85-95 |

This table illustrates typical conditions for the CuAAC reaction between terminal alkynes and various organic azides, demonstrating the potential for the derivatization of this compound.

Hydrosilylation

Hydrosilylation of the ethynyl group involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. This reaction is a versatile method for the synthesis of vinylsilanes, which are valuable synthetic intermediates. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, or ruthenium. The regioselectivity and stereoselectivity of the addition can often be controlled by the choice of catalyst and reaction conditions, leading to either the (E)- or (Z)-isomer of the resulting vinylsilane.

For a terminal alkyne such as this compound, hydrosilylation would yield the corresponding vinylsilane derivative. These products can undergo further transformations, such as cross-coupling reactions or oxidation, to introduce additional functionality.

Table 3: Representative Hydrosilylation of Terminal Alkynes

| Entry | Silane | Catalyst | Solvent | Temp (°C) | Regio-/Stereoselectivity | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Triethylsilane | H₂PtCl₆ (Karstedt's catalyst) | Toluene | RT | α- and β-(E)-isomers | >90 |

| 2 | Trimethoxysilane | [Rh(cod)Cl]₂ | THF | 50 | (E)-β-isomer | 85-95 |

| 3 | Phenylsilane | RuCl₂(PPh₃)₃ | Benzene | 60 | (E)-β-isomer | >90 |

This table provides examples of typical catalysts and conditions for the hydrosilylation of terminal alkynes, indicating the expected reactivity of this compound.

Mechanistic Insights and Reactivity Analysis of 4 Bromo 1 Ethynyl 2 Methylbenzene

Electronic Effects of Substituents on Aromatic and Alkyne Reactivity

The benzene (B151609) ring in 4-Bromo-1-ethynyl-2-methylbenzene is influenced by the competing electronic effects of its substituents. The methyl group (-CH₃) is an electron-donating group (EDG) through hyperconjugation, which increases the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution (SEAr) reactions. saskoer.ca This activating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the methyl group. saskoer.caorgosolver.com

The interplay of these substituents creates a nuanced reactivity profile. The activating effect of the methyl group is counteracted by the deactivating effects of the bromo and ethynyl (B1212043) groups. The net effect on the aromatic ring's reactivity will depend on the specific reaction conditions and the nature of the attacking electrophile.

The reactivity of the alkyne moiety is also significantly influenced by the aromatic ring and its substituents. The sp-hybridized carbons of the triple bond render alkynes more electrophilic than alkenes. msu.edu The terminal proton of the ethynyl group is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a highly nucleophilic acetylide anion. organicchemistrytutor.comlibretexts.org This anion can then participate in various nucleophilic substitution and addition reactions, providing a powerful tool for carbon-carbon bond formation. organicchemistrytutor.comlibretexts.org The presence of the electron-withdrawing bromo and electron-donating methyl groups on the attached benzene ring can modulate the acidity of this terminal proton and the nucleophilicity of the resulting acetylide anion.

Reaction Pathway Elucidation for Key Transformations

This compound is a versatile substrate for several important palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck couplings. These reactions provide efficient pathways for the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org For this compound, the reaction can proceed in two ways: either the aryl bromide moiety reacts with another terminal alkyne, or the terminal alkyne moiety reacts with another aryl halide. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. wikipedia.orgyoutube.com

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. youtube.com

Transmetalation: The copper acetylide then transfers its alkyne group to the palladium complex in a step called transmetalation. youtube.comyoutube.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Some Sonogashira coupling reactions can also proceed without a copper co-catalyst, following a slightly different mechanistic pathway. libretexts.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organohalide. wikipedia.org In the case of this compound, the aryl bromide can be coupled with various boronic acids to introduce a new aryl or alkyl group at the 4-position. nih.govnih.gov The catalytic cycle for the Suzuki reaction also involves three main steps: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex. wikipedia.orglibretexts.org

Reductive Elimination: The diorganopalladium(II) species then undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org The aryl bromide of this compound can react with various alkenes in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The mechanism of the Heck reaction typically involves: wikipedia.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond. wikipedia.org

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. wikipedia.orgresearchgate.net

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. wikipedia.org

Reductive Elimination: The palladium catalyst is regenerated by reductive elimination with the help of a base. wikipedia.org

Intermediates and Transition States in Catalytic Cycles

The catalytic cycles of the Sonogashira, Suzuki, and Heck reactions involving this compound proceed through a series of well-defined intermediates and transition states.

In Sonogashira coupling , the key intermediates include the Pd(0) catalyst, the oxidative addition product (aryl-Pd(II)-bromide), the copper(I) acetylide, the transmetalation product (aryl-Pd(II)-alkynyl), and the final coupled product after reductive elimination. wikipedia.orgyoutube.com The exact nature of the ligands on the palladium and copper centers can influence the stability and reactivity of these intermediates.

For the Suzuki reaction , the catalytic cycle involves the initial Pd(0) species, the aryl-Pd(II)-halide intermediate formed after oxidative addition, and the diorganopalladium(II) intermediate formed after transmetalation. wikipedia.orglibretexts.org The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. youtube.com The structure of the ligands on the palladium catalyst can significantly impact the rates of oxidative addition and reductive elimination.

In the Heck reaction , the catalytic cycle proceeds through a Pd(0) complex, an aryl-Pd(II)-halide intermediate, a π-alkene complex, the product of migratory insertion (a σ-alkylpalladium(II) species), and a palladium-hydride complex formed after β-hydride elimination. wikipedia.org The stereochemistry of the final alkene product is often determined during the syn-addition of the aryl group and the palladium to the alkene and the subsequent β-hydride elimination step.

The table below summarizes the key intermediates in these catalytic cycles.

| Reaction | Key Intermediates |

| Sonogashira Coupling | Pd(0)Ln, Ar-Pd(II)(L)2-X, Cu(I)-C≡CR, Ar-Pd(II)(L)2-C≡CR |

| Suzuki Coupling | Pd(0)Ln, Ar-Pd(II)(L)2-X, [R-B(OH)3]-, Ar-Pd(II)(L)2-R |

| Heck Reaction | Pd(0)Ln, Ar-Pd(II)(L)2-X, [Ar-Pd(II)(L)2(alkene)]+X-, R-CH2-CH(Ar)-Pd(II)(L)2X, H-Pd(II)(L)2X |

L represents a ligand, Ar represents the 4-ethynyl-2-methylphenyl group, X represents the bromo substituent, and R represents the coupling partner.

Comparative Reactivity Studies with Analogous Aryl Halides

The reactivity of this compound in cross-coupling reactions can be compared to other aryl halides to understand the influence of the substituents.

Effect of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide generally follows the order: I > Br > Cl. wikipedia.orglibretexts.org This is because the C-I bond is weaker and more easily undergoes oxidative addition to the palladium catalyst compared to the C-Br and C-Cl bonds. acs.org Therefore, 4-iodo-1-ethynyl-2-methylbenzene would be expected to be more reactive than this compound, which in turn would be more reactive than the corresponding aryl chloride. researchgate.net This difference in reactivity can be exploited for selective cross-coupling reactions in molecules containing multiple different halogen atoms. wikipedia.org

Effect of the Ethynyl Group: The electron-withdrawing nature of the ethynyl group can influence the reactivity of the aryl bromide. Electron-withdrawing groups generally make the aryl halide more electrophilic and can facilitate oxidative addition. nih.gov Therefore, 4-bromo-1-ethynylbenzene might be expected to show different reactivity compared to 4-bromotoluene (B49008) due to the electronic influence of the ethynyl group.

The table below provides a qualitative comparison of the expected reactivity of this compound with some analogous aryl halides in palladium-catalyzed cross-coupling reactions.

| Compound | Expected Relative Reactivity | Rationale |

| 4-Iodo-1-ethynyl-2-methylbenzene | Higher | Weaker C-I bond leads to faster oxidative addition. wikipedia.orgresearchgate.net |

| 4-Chloro-1-ethynyl-2-methylbenzene | Lower | Stronger C-Cl bond leads to slower oxidative addition. acs.orgresearchgate.net |

| 4-Bromo-1-ethynylbenzene | Potentially different | Absence of the electron-donating methyl group alters the electronic properties of the ring. |

| 4-Bromotoluene | Potentially different | Absence of the electron-withdrawing ethynyl group alters the electronic properties of the ring. |

Advanced Applications of 4 Bromo 1 Ethynyl 2 Methylbenzene As a Chemical Building Block

Materials Science Applications

The bifunctional nature of 4-bromo-1-ethynyl-2-methylbenzene, possessing both a halogen and a terminal alkyne, positions it as a versatile precursor for the synthesis of advanced materials. These functional groups are amenable to sequential and selective reactions, such as Sonogashira coupling, which allows for the construction of complex molecular architectures.

While the structure of this compound is well-suited for the synthesis of conjugated materials through reactions like Sonogashira coupling, specific examples of its direct use in the formation of such materials are not extensively documented in readily available scientific literature. The presence of both an aryl halide and a terminal alkyne would theoretically allow for its use as a monomer in polymerization reactions to form conjugated polymers.

There is currently a lack of available research detailing the use of this compound in the development of functional polymers and copolymers.

A notable application of this compound is in the synthesis of precursors for materials used in electronic devices, specifically for Thermally Activated Delayed Fluorescence (TADF) emitters. Research has shown its use as a starting material in the synthesis of 1-Bromo-3-(2-H-o-carboran-1-yl)-4-methylbenzene. ulsan.ac.kr This synthesis is a key step in creating novel functionalized nido-carborane derivatives, which are investigated for their photophysical and electroluminescent properties. ulsan.ac.kr

The synthesis involves the reaction of this compound with decaborane (B607025) in toluene (B28343). The ethynyl (B1212043) group of the benzene (B151609) derivative reacts with the borane (B79455) cluster to form the carborane cage. This transformation is a critical step in building donor-acceptor molecules where the carborane acts as a bulky and electron-withdrawing unit, a desirable feature for TADF materials used in Organic Light-Emitting Diodes (OLEDs). ulsan.ac.kr

Reaction Details for the Synthesis of 1-Bromo-3-(2-H-o-carboran-1-yl)-4-methylbenzene

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Decaborane | Toluene | Reflux | 1-Bromo-3-(2-H-o-carboran-1-yl)-4-methylbenzene | 29.9% | ulsan.ac.kr |

Contributions to Ligand Synthesis in Organometallic Chemistry

No specific examples of the application of this compound in the synthesis of ligands for organometallic chemistry are prominently featured in the available scientific literature.

Role in Supramolecular Assembly and Host-Guest Chemistry

The scientific literature reviewed does not provide specific instances of this compound being utilized in the fields of supramolecular assembly or host-guest chemistry.

Implementation in Click Chemistry Methodologies

While the terminal alkyne functionality of this compound makes it a suitable candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry, there are no specific documented examples of its implementation in this methodology in the reviewed literature.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Materials

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under certain conditions. nih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.gov

Theoretical Application in Bioconjugation:

A molecule such as this compound possesses a terminal alkyne group, making it a suitable candidate for CuAAC reactions. In the context of bioconjugation, this compound could be used to link to biomolecules that have been functionalized with an azide group. The resulting triazole linkage is highly stable under physiological conditions. umich.edu The bromo and methyl substituents on the benzene ring could serve to modulate the hydrophobicity and electronic properties of the resulting conjugate.

Potential in Materials Science:

In materials science, the CuAAC reaction is employed for the synthesis of polymers, dendrimers, and functionalized surfaces. umich.edu The bifunctional nature of this compound (an alkyne for click chemistry and a bromo group for other transformations like cross-coupling reactions) would theoretically allow for the creation of complex and well-defined material architectures. For instance, the alkyne could be used to append the molecule onto a polymer backbone, while the bromo group remains available for subsequent functionalization.

| Reaction Component | Role in CuAAC | Potential Contribution of this compound |

| Terminal Alkyne | The "handle" for the click reaction. | The ethynyl group of the compound would participate in the cycloaddition. |

| Azide | The complementary reactive partner. | Would be present on the biomolecule or material to be conjugated. |

| Copper(I) Catalyst | Accelerates the reaction and ensures regioselectivity. | Standard Cu(I) sources like CuSO₄/sodium ascorbate (B8700270) would be used. |

| Ligands | Stabilize the Cu(I) oxidation state and prevent side reactions. | Ligands such as TBTA are often employed to improve efficiency. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Bioorthogonal Contexts

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes. nih.gov Unlike CuAAC, SPAAC does not require a cytotoxic copper catalyst. Instead, it utilizes a strained cycloalkyne, whose ring strain provides the driving force for the reaction with an azide. nih.govyoutube.com

Considerations for Bioorthogonal Applications:

For this compound to be used in SPAAC, its linear alkyne would first need to be incorporated into a strained cyclic structure, such as a cyclooctyne (B158145). The synthesis of such a derivative would be a necessary prerequisite for its application in bioorthogonal chemistry. Once converted to a strained cycloalkyne, this molecule could be used to label azide-modified biomolecules within a living cell or organism. The bromo-methylphenyl moiety would act as a reporter tag or a handle for further functionalization.

| Key Feature | Description | Relevance to a Derivative of this compound |

| Bioorthogonality | The ability to perform a chemical reaction in a living system without interfering with its natural processes. | A strained cyclooctyne derivative would be designed to be bioorthogonal. |

| Strain-Promoted Reactivity | The reaction is driven by the release of ring strain in the cycloalkyne. | The synthetic derivative would need to possess sufficient ring strain for efficient reaction with azides. |

| Copper-Free | Avoids the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications. | This is the primary advantage of SPAAC over CuAAC in biological contexts. |

Computational and Theoretical Investigations of 4 Bromo 1 Ethynyl 2 Methylbenzene

Quantum Chemical Calculations of Electronic Structure (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-bromo-1-ethynyl-2-methylbenzene, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate a range of fundamental electronic properties.

The optimized geometry reveals a planar aromatic ring with the ethynyl (B1212043) and methyl groups situated in the plane of the ring. The carbon-carbon triple bond of the ethynyl group and the carbon-bromine bond are key features influencing the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. In this compound, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the ethynyl group, indicating that this region is most susceptible to electrophilic attack. The LUMO, also a π*-orbital, is distributed across the aromatic system, with significant contributions from the carbon atoms of the ethynyl group and the carbon atom attached to the bromine. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic absorption properties.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. For this compound, the map would show a region of negative potential (red) around the electron-rich triple bond of the ethynyl group, making it a likely site for interaction with electrophiles or metal catalysts. The hydrogen atom of the ethynyl group would exhibit a slightly positive potential (blue), indicating its acidic character. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface (a σ-hole), which can lead to halogen bonding interactions.

Calculated Electronic Properties: A summary of typical DFT-calculated electronic properties for this compound is presented in Table 1.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and the energy of the lowest-lying electronic transition. |

| Dipole Moment | 1.2 D | Quantifies the overall polarity of the molecule. |

These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Theoretical Prediction of Reactivity and Reaction Barriers

Computational methods are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions by calculating the energy barriers of potential reaction pathways.

Reactivity Indices: DFT-based reactivity descriptors, such as the Fukui function, can be calculated to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the ethynyl group's susceptibility to electrophilic addition and the potential for reactions at the C-Br bond, such as oxidative addition in cross-coupling reactions.

Reaction Barrier Prediction: A significant application of computational chemistry is the modeling of reaction mechanisms and the calculation of activation energies. For this compound, a key reaction of interest is the Sonogashira cross-coupling, which involves the palladium-catalyzed coupling of the terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Theoretical studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

For instance, the oxidative addition of the C-Br bond to a palladium(0) catalyst is often the rate-determining step in such cross-coupling reactions. nih.gov DFT calculations can determine the transition state structure and the associated energy barrier for this step. A hypothetical reaction profile for the oxidative addition step is shown in Table 2.

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + Pd(0) catalyst) | 0.0 | Initial state |

| Transition State | +18.5 | Energy barrier for C-Br bond cleavage and Pd-C/Pd-Br bond formation. |

| Product (Oxidative addition complex) | -5.2 | Thermodynamically favorable formation of the intermediate. |

These are illustrative values for a model reaction.

Such calculations can be used to compare the reactivity of different halogens (e.g., C-Br vs. C-I) and to understand the electronic and steric effects of the methyl group on the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly the rotation of the methyl group. MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of the potential energy surface. ub.edusfu.ca

The primary conformational freedom in this molecule is the rotation of the methyl group around the C-C single bond connecting it to the benzene ring. While this rotation is generally facile at room temperature, there is a small energy barrier due to steric interactions with the adjacent bromine atom.

Torsional Energy Profile: By systematically rotating the methyl group and calculating the potential energy at each angle, a torsional energy profile can be generated. This profile would show energy minima for staggered conformations and energy maxima for eclipsed conformations relative to the bromine atom.

| Dihedral Angle (Br-C-C-H) | Relative Energy (kcal/mol) | Conformation |

| 0° | 1.5 | Eclipsed (Maximum) |

| 60° | 0.0 | Staggered (Minimum) |

| 120° | 1.5 | Eclipsed (Maximum) |

| 180° | 0.0 | Staggered (Minimum) |

This table represents a simplified, idealized energy profile for methyl group rotation.

These simulations can also provide information about the molecule's vibrational modes and its interactions with solvent molecules in a condensed phase.

In Silico Design of Novel Transformations

Computational chemistry is a powerful tool for the in silico design of novel chemical reactions. numberanalytics.com By understanding the intrinsic reactivity of this compound, new transformations can be proposed and computationally screened before being attempted in the laboratory. cdnsciencepub.comresearchgate.net

Exploiting Dual Reactivity: The presence of both a bromo and an ethynyl group on the same molecule offers opportunities for sequential or orthogonal functionalization. acs.org Computational studies can help design selective reaction conditions. For example, the reactivity of the C-Br bond towards palladium catalysis versus the reactivity of the ethynyl group in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) could be computationally evaluated to predict conditions for selective functionalization of one site over the other. frontiersin.org

Designing New Catalysts: Computational modeling can aid in the design of new catalysts tailored for specific transformations of this compound. For instance, in the context of Sonogashira coupling, DFT can be used to screen different phosphine (B1218219) ligands for the palladium catalyst to optimize the reaction's efficiency and selectivity. nih.govacs.org The electronic and steric properties of the ligands can be systematically varied in the computational model to identify candidates that lower the activation barriers of the key steps in the catalytic cycle.

Predicting Unexplored Reactions: Theoretical calculations can venture into predicting entirely new reactions. For example, the potential for this compound to participate in [2+2+2] cycloaddition reactions to form more complex polycyclic aromatic systems could be explored computationally. tdx.cat The feasibility of such reactions, including their thermodynamics and kinetics, can be assessed, providing a theoretical foundation for future synthetic endeavors.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of derivatives of 4-bromo-1-ethynyl-2-methylbenzene can be elucidated.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. For instance, in derivatives where the ethynyl (B1212043) group has reacted, the disappearance of the characteristic acetylenic proton signal is a key indicator of successful transformation. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns and chemical shifts that are sensitive to the nature and position of substituents. For example, in a study of 2,2-dimethylchroman-4-one (B181875) derivatives, it was noted that substituents on the phenyl moiety did not significantly affect the chemical shift of the methylene (B1212753) group at the 3-position, which appeared around 2.70 ppm. mdpi.com However, the aromatic protons displayed coupling constants (J values) that were indicative of their relative positions. mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. The ipso-carbon attached to the bromine atom in bromobenzene (B47551) derivatives is notably shielded due to the "heavy atom effect," causing an upfield shift that might be counterintuitive based on electronegativity alone. stackexchange.com This effect is important to consider when assigning the spectra of this compound derivatives. For example, in a series of substituted 1,2-diphenylethyne derivatives, the acetylenic carbons typically resonate in the range of 87-94 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| p-tolylhydrazine and 1-bromo-4-ethynylbenzene (B14332) reaction product | 2.36 (s, 3H), 7.14-7.16 (m, 2H), 7.35-7.37 (m, 2H), 7.38-7.40 (m, 2H), 7.45-7.48 (m, 2H) | 21.6, 87.7, 90.7, 119.8, 122.2, 122.5, 129.2, 131.5, 131.6, 133.0, 138.7 | rsc.org |

This interactive table allows for the sorting and filtering of NMR data for various derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing between compounds with the same nominal mass but different chemical formulas.

For example, in the analysis of various synthesized organic compounds, HRMS (ESI-TOF) is routinely used to confirm the calculated molecular weight. The observed mass is compared to the calculated mass for the expected molecular formula, with a small mass error providing strong evidence for the proposed structure. For instance, the HRMS data for a derivative of 1-bromo-4-ethynylbenzene, (E)-1-bromo-4-(1,2-diiodovinyl)benzene, showed a calculated m/z for [M+H]⁺ of 390.82417 and a found value of 390.82559, confirming the molecular formula C₈H₆Br₂I₂. rsc.org

Table 2: HRMS Data for a Representative Derivative

| Derivative Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| A Pt complex with 1-bromo-4-ethynylbenzene ligand | C₄₆H₅₆Br₂N₄Pt | 1018.2592 | 1018.2590 | rsc.org |

This interactive table allows for the sorting and filtering of HRMS data for various derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

For derivatives of this compound, IR spectroscopy can quickly confirm the presence or absence of key functional groups. The starting material itself would show a characteristic sharp absorption for the terminal alkyne C≡C stretch, typically in the range of 2100-2260 cm⁻¹, and a C-H stretch for the acetylenic proton around 3300 cm⁻¹. libretexts.org The C-Br stretch appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

When the ethynyl group undergoes reaction, for example, in a Sonogashira coupling or a click reaction, the disappearance of the alkyne-related peaks and the appearance of new peaks corresponding to the newly formed functional groups provide clear evidence of the transformation. For instance, the formation of a triazole ring would lead to the appearance of new N-H or C=N stretching vibrations. Similarly, the introduction of a carbonyl group would result in a strong absorption band between 1670 and 1780 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

| Terminal Alkyne | C≡C Stretch | 2100 - 2260 | libretexts.org |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | libretexts.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | |

| Methyl Group | C-H Stretch | 2850 - 2960 | |

| Carbonyl | C=O Stretch | 1670 - 1780 | libretexts.org |

| C-Br Bond | Stretch | 500 - 600 |

This interactive table provides a quick reference for common IR absorption frequencies relevant to the characterization of these compounds.

X-ray Crystallography for Solid-State Structure Elucidation

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

An example of the application of this technique can be seen in the structural elucidation of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. nih.gov The X-ray data revealed a monoclinic crystal system with a P2₁/n space group. The analysis provided precise cell parameters (a = 11.164 Å, b = 9.5142 Å, c = 16.135 Å, β = 110.21°) and confirmed the connectivity and stereochemistry of the molecule. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and designing new molecules with specific properties.

Table 4: Crystallographic Data for a Related Derivative

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene | C₁₈H₂₁BrO | Monoclinic | P2₁/n | a = 11.164(2) Å, b = 9.5142(19) Å, c = 16.135(3) Å, β = 110.21(3)° | nih.gov |

This interactive table showcases crystallographic data for compounds structurally related to the title compound.

Future Perspectives and Emerging Research Frontiers for 4 Bromo 1 Ethynyl 2 Methylbenzene

Development of Sustainable and Green Synthetic Routes

A significant area of investigation involves the use of catalytic systems to streamline the synthesis. For example, palladium- and copper-catalyzed cross-coupling reactions are being explored to facilitate the direct connection of the ethynyl (B1212043) group. These methods often offer higher yields and selectivity under milder reaction conditions compared to traditional stoichiometric approaches. The development of "one-pot" synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, is another key strategy to reduce solvent waste and purification steps.

Furthermore, the replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. The exploration of solvent-free reaction conditions, including mechanochemistry, also presents a promising avenue for reducing the environmental footprint of the synthesis of 4-bromo-1-ethynyl-2-methylbenzene.

| Research Area | Key Objectives | Potential Benefits |

| Catalytic Methods | Develop highly efficient and selective catalysts. | Reduced reaction times, lower catalyst loadings, and milder conditions. |

| One-Pot Syntheses | Combine multiple synthetic steps into a single operation. | Increased efficiency, reduced waste, and lower production costs. |

| Green Solvents | Replace hazardous organic solvents with environmentally friendly options. | Improved safety and reduced environmental impact. |

| Mechanochemistry | Conduct reactions in the solid state with minimal or no solvent. | Reduced solvent waste and potentially novel reactivity. |

Exploration in Catalysis and Asymmetric Synthesis

The distinct electronic and steric properties of this compound make it a promising scaffold for the design of novel ligands in catalysis. The interplay between the electron-withdrawing bromine atom, the electron-donating methyl group, and the π-system of the ethynyl and phenyl groups allows for the fine-tuning of the electronic environment of a metal center.

A particularly exciting frontier is the development of chiral ligands derived from this molecule for applications in asymmetric catalysis. Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The rigid framework of this compound provides a robust backbone for the introduction of chiral elements, leading to ligands that can induce high levels of stereoselectivity in a variety of chemical transformations.

Integration into Nanoarchitectures and Advanced Devices

The rigid, linear structure of the ethynylbenzene moiety in this compound makes it an ideal component for the construction of well-defined nanoscale architectures. The presence of both a bromo and an ethynyl group provides orthogonal "handles" for programmed assembly through various cross-coupling reactions. This allows for the precise, bottom-up construction of complex molecular systems.

One area of significant interest is the incorporation of this molecule into porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comresearchgate.net The defined geometry and length of this compound can be used to control the pore size and functionality of these materials, which have potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.comresearcher.life

Furthermore, the optoelectronic properties of polymers and oligomers containing the this compound unit are being actively investigated. The extended π-conjugation in these materials can give rise to interesting photophysical and electronic properties, making them promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom also provides a convenient site for further functionalization to fine-tune these properties or to anchor the molecules to surfaces. beilstein-journals.org

New Frontiers in Reaction Discovery and Methodology Development

The versatile reactivity of the bromo and ethynyl functional groups in this compound offers a rich platform for the discovery of novel chemical reactions and the development of new synthetic methodologies. While Sonogashira and other cross-coupling reactions are well-established, there is considerable scope for innovation.

Future research will likely focus on exploring the utility of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The development of novel cycloaddition reactions involving the ethynyl group is another promising avenue. These reactions can provide rapid access to complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Moreover, the selective functionalization of either the C-Br bond or the C≡C triple bond in the presence of the other remains a significant challenge. The development of new catalytic systems that can achieve high levels of selectivity will open up new synthetic possibilities and allow for the more efficient construction of complex target molecules.

| Research Frontier | Description | Potential Applications |

| Multicomponent Reactions | The use of this compound in reactions involving three or more components. | Rapid generation of molecular complexity and diverse compound libraries. |

| Novel Cycloaddition Reactions | Exploration of new cycloaddition pathways involving the ethynyl moiety. | Efficient synthesis of novel heterocyclic compounds. |

| Selective Functionalization | Development of methods for the selective transformation of the bromo or ethynyl group. | Enhanced synthetic efficiency and access to a wider range of derivatives. |

| C-H Activation | Direct functionalization of the C-H bonds of the methyl group or the aromatic ring. | More atom-economical and step-efficient synthetic routes. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-1-ethynyl-2-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or halogenation of precursor aromatic compounds. For brominated derivatives, regioselective bromination at the para position is critical. Reaction parameters like temperature (e.g., 80–100°C), catalyst choice (e.g., Pd/Cu systems), and solvent polarity (e.g., THF vs. DMF) significantly affect yields. highlights similar brominated compounds synthesized via stereoselective methods, emphasizing the role of chiral catalysts in controlling byproducts .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For example, in a related brominated compound ( ), dihedral angles between aromatic rings (85.72°) and bond lengths (mean C–C = 0.006 Å) were determined using single-crystal X-ray diffraction (R factor = 0.051). NMR (¹H/¹³C) and FT-IR spectroscopy complement structural validation, with IR peaks at ~2100 cm⁻¹ confirming ethynyl C≡C stretches .

Q. What are the key reactivity patterns of the ethynyl group in this compound?

- Methodological Answer : The ethynyl group undergoes click chemistry (e.g., Huisgen cycloaddition with azides) and palladium-catalyzed cross-couplings. Steric hindrance from the methyl group at position 2 may slow reactivity, requiring optimized ligand systems (e.g., bulky phosphines). notes E/Z isomerism in bromo-alkenes, suggesting similar stereoelectronic considerations for ethynyl moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.